4-(4-methoxyphenyl)-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine
Description
This compound features a pyrimidine core substituted at the 4-position with a 4-methoxyphenyl group and at the 6-position with a piperazine moiety bearing a 4-methyl-1,2,3-thiadiazole-5-carbonyl group.
Properties
IUPAC Name |
[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-13-18(28-23-22-13)19(26)25-9-7-24(8-10-25)17-11-16(20-12-21-17)14-3-5-15(27-2)6-4-14/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSQQZMKKNIFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrimidine ring can be synthesized through a condensation reaction involving a methoxyphenyl derivative and a suitable amine. The piperazine ring is often introduced through nucleophilic substitution reactions. Finally, the thiadiazole ring can be formed through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening methods to identify the best catalysts and solvents for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by the use of bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of quinone derivatives, while reduction of the pyrimidine ring can yield dihydropyrimidines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Compounds similar to 4-(4-methoxyphenyl)-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine have shown significant activity against various cancer cell lines. For instance:
- A study demonstrated that derivatives with methoxy and thiadiazole groups exhibited cytotoxic effects against A-431 and Jurkat cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Another investigation found that the presence of electron-withdrawing groups significantly enhances antiproliferative activity against human cancer cell lines .
Antimicrobial Properties
In addition to anticancer activity, compounds containing thiadiazole and piperazine moieties have been investigated for their antimicrobial properties:
- Research has shown that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Neuropharmacological Applications
The potential neuropharmacological applications of this compound have also been explored:
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts on a receptor, it may either activate or block the receptor, modulating the downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Target Compound
- Core : Pyrimidine
- Substituents: 4-(4-Methoxyphenyl): Enhances membrane permeability and aromatic interactions.
Compound : 5-[4-(4-Methoxyphenyl)Piperazin-1-yl]Sulfonyl-1,3-DimethylPyrimidine-2,4-Dione
- Core : Pyrimidine-2,4-dione (uracil derivative).
- Methyl groups at 1,3-positions: Steric hindrance may reduce enzymatic degradation.
- Key Difference : The absence of a thiadiazole moiety limits sulfur-based interactions compared to the target compound .
Compound : 4-[4-(3,4-Dichlorophenyl)Piperazin-1-yl]-5-(4-Fluorophenyl)-6-MethylThieno[2,3-d]Pyrimidine
- Core: Thieno[2,3-d]pyrimidine (fused thiophene-pyrimidine system).
- Substituents :
- 3,4-Dichlorophenyl and 4-fluorophenyl groups: Halogenated aromatic rings improve binding to hydrophobic pockets.
- Methyl group at 6-position: Modulates steric effects.
- Key Difference: The fused thiophene ring enhances rigidity and electronic effects, contrasting with the non-fused pyrimidine core of the target compound .
Structural and Pharmacological Implications
- Thiadiazole vs. Sulfonyl Groups : The thiadiazole in the target compound may confer better metabolic stability than the sulfonyl group in due to reduced susceptibility to hydrolysis .
- Fused vs. Non-Fused Cores: The thienopyrimidine in offers planar rigidity for tight binding, whereas the non-fused pyrimidine in the target compound allows greater conformational adaptability .
Biological Activity
The compound 4-(4-methoxyphenyl)-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine represents a complex organic molecule with significant potential in medicinal chemistry. This compound combines structural features from pyrimidine, piperazine, and thiadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.47 g/mol. The structure incorporates a methoxyphenyl group and a thiadiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.47 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine |
| CAS Number | 1351586-67-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown significant activity against various cancer cell lines. A study demonstrated that derivatives with methoxy and thiadiazole groups exhibited cytotoxic effects against A-431 and Jurkat cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin . The mechanism appears to involve interactions with cellular proteins through hydrophobic contacts, enhancing their antiproliferative effects.
Antimicrobial Activity
Thiadiazole derivatives have been recognized for their antibacterial properties. Research indicates that compounds containing a thiadiazole ring can inhibit bacterial growth effectively. For example, studies have shown that certain thiadiazole-based compounds demonstrate potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that the incorporation of this moiety into drug design could lead to novel antimicrobial agents .
Enzyme Inhibition
The compound’s piperazine component may contribute to its ability to inhibit specific enzymes. Similar molecules have been studied as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in lipid metabolism and pain regulation. Inhibition of FAAH by related compounds has been associated with increased levels of endogenous cannabinoids in the brain, leading to analgesic effects in animal models . This suggests that the compound could be explored for its potential in pain management therapies.
Case Studies
- Anticancer Efficacy : A derivative structurally related to the target compound was tested for its anticancer properties in vitro against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with further studies needed to elucidate the precise mechanism of action .
- Antimicrobial Testing : In a comparative study involving various thiadiazole derivatives, the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli, indicating its potential as an antimicrobial agent .
Q & A
Basic: What are the common synthetic routes for 4-(4-methoxyphenyl)-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Pyrimidine Formation : Condensation of barbituric acid derivatives with aldehydes and amines under solvent-free or microwave-assisted conditions to form the pyrimidine core .
Piperazine-Thiadiazole Conjugation : The piperazine moiety is introduced via nucleophilic substitution or coupling reactions. The 4-methyl-1,2,3-thiadiazole-5-carbonyl group is synthesized separately through cyclization of thiosemicarbazides and subsequent oxidation, then coupled to piperazine using carbodiimide-mediated amidation .
Final Assembly : The thiadiazole-piperazine intermediate is attached to the pyrimidine core via a Buchwald–Hartwig or Ullmann coupling, optimized for regioselectivity .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation employs:
- X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in piperazinium salts) .
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; thiadiazole carbons at δ 160–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced: How can the thiadiazole moiety be modified to enhance biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- Substituent Variation : Replace the 4-methyl group with electron-withdrawing groups (e.g., Cl, CF) to improve target binding. For example, 4-chlorothiadiazole derivatives show enhanced antimicrobial activity .
- Bioisosteric Replacement : Substitute thiadiazole with 1,2,4-triazole or oxadiazole to modulate solubility and metabolic stability while retaining activity .
- Conformational Restriction : Introduce fused rings (e.g., thiadiazolo[3,2-a]pyrimidinones) to pre-organize the molecule for target engagement .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assays : Use validated in vitro models (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) with positive controls (e.g., ciprofloxacin for bacteria) .
- Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis before testing .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., pyridazine derivatives with piperazine-thiadiazole motifs) to identify trends .
Advanced: What in vitro models are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Antimicrobial Activity :
- Anticancer Activity :
Advanced: How to analyze thermal stability and its implications for formulation?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (T). For example, related piperazine-thiadiazole derivatives show T > 200°C, suggesting solid-state stability .
- Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions. A sharp endothermic peak indicates crystalline purity .
- Formulation Guidance : High T supports tablet formulation via direct compression, while low melting points may necessitate encapsulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
